molecular formula C12H10BrNO2 B6271694 methyl 7-bromo-2-methylquinoline-3-carboxylate CAS No. 2090234-48-1

methyl 7-bromo-2-methylquinoline-3-carboxylate

Cat. No.: B6271694
CAS No.: 2090234-48-1
M. Wt: 280.1
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-2-methylquinoline-3-carboxylate typically involves the bromination of 2-methylquinoline followed by esterification. One common method includes the reaction of 2-methylquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position . The resulting 7-bromo-2-methylquinoline is then subjected to esterification with methanol and a carboxylating agent to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of methyl 7-bromo-2-methylquinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the bromine atom can enhance the compound’s binding affinity to its target, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-2-methylquinoline-3-carboxylate is unique due to the presence of both the bromine and carboxylate groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .

Properties

CAS No.

2090234-48-1

Molecular Formula

C12H10BrNO2

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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